molecular formula C13H7N5O6S B3484512 2-(2,4,6-trinitrophenyl)sulfanyl-1H-benzimidazole

2-(2,4,6-trinitrophenyl)sulfanyl-1H-benzimidazole

Cat. No.: B3484512
M. Wt: 361.29 g/mol
InChI Key: UHHIDMDUNRHYHB-UHFFFAOYSA-N
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Description

2-(2,4,6-trinitrophenyl)sulfanyl-1H-benzimidazole is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzimidazole core with a 2-(2,4,6-trinitrophenyl)sulfanyl substituent, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-trinitrophenyl)sulfanyl-1H-benzimidazole typically involves the reaction of 1H-benzimidazole-2-thiol with 2,4,6-trinitrochlorobenzene. The reaction is carried out in a suitable solvent such as dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-trinitrophenyl)sulfanyl-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4,6-trinitrophenyl)sulfanyl-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive benzimidazole core.

Mechanism of Action

The mechanism of action of 2-(2,4,6-trinitrophenyl)sulfanyl-1H-benzimidazole is primarily attributed to its ability to interact with biological targets through its benzimidazole core. The compound can bind to various enzymes and receptors, modulating their activity. The presence of the trinitrophenyl group enhances its ability to form strong interactions with biological macromolecules, potentially leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dinitrophenyl)sulfanyl-1H-benzimidazole
  • 2-(4-benzoylphenoxy)-1H-benzimidazole
  • 2-(thiazolidin-4-one)-phenyl-1H-benzimidazole

Uniqueness

2-(2,4,6-trinitrophenyl)sulfanyl-1H-benzimidazole is unique due to the presence of three nitro groups on the phenyl ring, which significantly enhances its electron-withdrawing capability. This makes the compound more reactive in nucleophilic aromatic substitution reactions compared to its dinitro or mononitro counterparts. Additionally, the trinitrophenyl group may impart distinct biological activities, making it a valuable compound for further research .

Properties

IUPAC Name

2-(2,4,6-trinitrophenyl)sulfanyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N5O6S/c19-16(20)7-5-10(17(21)22)12(11(6-7)18(23)24)25-13-14-8-3-1-2-4-9(8)15-13/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHIDMDUNRHYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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